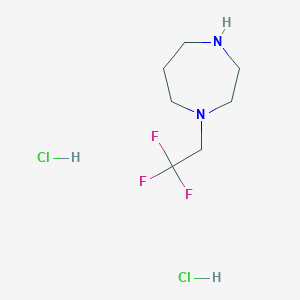
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
説明
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2F3N2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a trifluoroethyl group attached to a diazepane ring, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is CHClFN, and it features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The trifluoroethyl group is known to enhance lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The trifluoroethyl group may facilitate binding to specific sites within these targets due to its electronegative nature, potentially leading to:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Studies
Several studies have explored the biological implications of fluorinated diazepanes:
- Anticancer Activity : A study demonstrated that compounds similar to 1-(2,2,2-trifluoroethyl)-1,4-diazepane exhibited cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis through pathways involving CDK9 inhibition and modulation of anti-apoptotic proteins like Mcl-1 .
- Neuroprotective Effects : Research indicated that certain diazepane derivatives improved cell survival rates in models of oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease treatment .
科学的研究の応用
Medicinal Chemistry
The diazepane scaffold is recognized for its versatility in drug design. Compounds containing the diazepane structure are explored for their potential as:
- Enzyme Inhibitors : The unique structural features of 1-(2,2,2-trifluoroethyl)-1,4-diazepane dihydrochloride make it a candidate for developing inhibitors targeting various enzymes involved in disease processes. For instance, diazepine derivatives have been studied for their ability to inhibit mutant isocitrate dehydrogenases (IDH), which are implicated in certain cancers .
- G-Protein-Coupled Receptor (GPCR) Ligands : The compound's structural attributes allow it to interact with GPCRs, which play critical roles in signal transduction and are key targets in drug discovery .
Anticancer Research
Research indicates that diazepane derivatives can exhibit anticancer properties. For example:
- Pentostatin , a clinically used anticancer drug, incorporates a diazepane structure. Studies have shown that similar compounds can be effective against various cancer types by inhibiting specific cellular pathways .
Neurological Disorders
There is ongoing research into the use of diazepane derivatives for treating neurological disorders. The modulation of neurotransmitter systems through GPCR interactions suggests potential applications in:
- Anxiolytic Agents : Compounds derived from the diazepane structure may possess anxiolytic properties, making them candidates for treating anxiety disorders.
Case Studies and Research Findings
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6-12-4-1-2-11-3-5-12;;/h11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAAALBCAORXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















